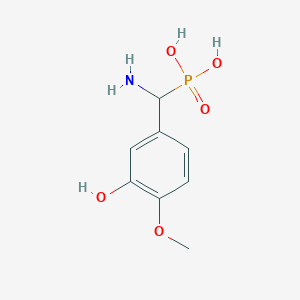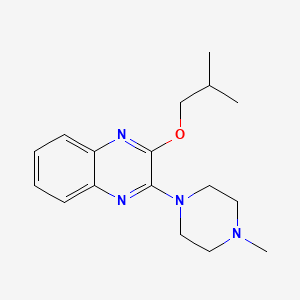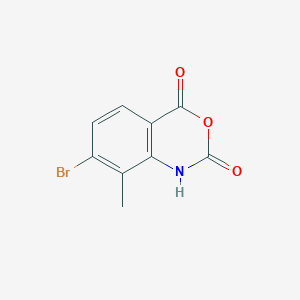
(Amino(3-hydroxy-4-methoxyphenyl)methyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino(3-hydroxy-4-methoxyphenyl)methylphosphonic acid is a complex organic compound characterized by the presence of an amino group, a hydroxyl group, a methoxy group, and a phosphonic acid group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of amino(3-hydroxy-4-methoxyphenyl)methylphosphonic acid typically involves multiple steps, starting with the preparation of the core benzene ring. The hydroxyl and methoxy groups are introduced through specific substitution reactions, followed by the introduction of the amino group. The final step involves the addition of the phosphonic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions may involve hydrogen gas and a metal catalyst.
Substitution reactions may use nucleophiles such as hydroxide ions.
Major Products Formed:
Oxidation can produce quinones or carboxylic acids.
Reduction can yield amines or amides.
Substitution can result in the formation of ethers or esters.
Aplicaciones Científicas De Investigación
Amino(3-hydroxy-4-methoxyphenyl)methylphosphonic acid has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Application in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which amino(3-hydroxy-4-methoxyphenyl)methylphosphonic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require further research to elucidate.
Comparación Con Compuestos Similares
Phosphonic Acids: Similar compounds include other phosphonic acids with different substituents on the benzene ring.
Amino Acids: Compounds with amino groups attached to aromatic rings.
This comprehensive overview highlights the significance of amino(3-hydroxy-4-methoxyphenyl)methylphosphonic acid in various scientific fields
Propiedades
Fórmula molecular |
C8H12NO5P |
|---|---|
Peso molecular |
233.16 g/mol |
Nombre IUPAC |
[amino-(3-hydroxy-4-methoxyphenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C8H12NO5P/c1-14-7-3-2-5(4-6(7)10)8(9)15(11,12)13/h2-4,8,10H,9H2,1H3,(H2,11,12,13) |
Clave InChI |
YYPWDEZHWMONKO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(N)P(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride](/img/structure/B15318263.png)

![2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)

![2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B15318288.png)
![2-[4-(4-Phenoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15318290.png)






![8-bromo-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B15318324.png)

